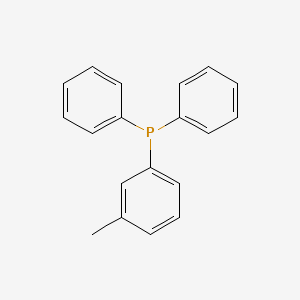

Diphenyl(m-tolyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7579-70-6 |

|---|---|

Molecular Formula |

C19H17P |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

(3-methylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |

InChI Key |

BGUPWTFDMHDYIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Diphenyl(m-tolyl)phosphine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed protocol for the synthesis of Diphenyl(m-tolyl)phosphine, a valuable organophosphorus compound with applications in catalysis and materials science. The following sections outline the necessary reagents, equipment, step-by-step experimental procedures, and characterization data.

Reaction Principle

The synthesis of this compound is most effectively achieved through a Grignard reaction. This method involves the preparation of a Grignard reagent, m-tolylmagnesium bromide, from 3-bromotoluene and magnesium metal. This organometallic intermediate is then reacted with chlorodiphenylphosphine to yield the desired triarylphosphine product.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen, which can react with the Grignard reagent and the phosphine product.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 99.8% |

| 3-Bromotoluene | C₇H₇Br | 171.04 | 17.1 g (11.8 mL) | 99% |

| Chlorodiphenylphosphine | C₁₂H₁₀ClP | 220.64 | 22.06 g (18.6 mL) | 98% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | ≥99.8% |

| Iodine | I₂ | 253.81 | 1 crystal | |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | 100 mL | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | |

| Hexane | C₆H₁₄ | 86.18 | As needed | Anhydrous |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Anhydrous |

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Glassware for workup and purification (separatory funnel, flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

1. Preparation of m-tolylmagnesium bromide (Grignard Reagent):

-

Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.

-

Place the magnesium turnings (2.67 g, 0.11 mol) in the flask and add a single crystal of iodine.

-

Add approximately 30 mL of anhydrous diethyl ether to the flask.

-

Dissolve 3-bromotoluene (17.1 g, 0.1 mol) in 70 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (approx. 5-10 mL) of the 3-bromotoluene solution to the magnesium suspension. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. The solution should appear as a dark grey to brown suspension.

2. Synthesis of this compound:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Dissolve chlorodiphenylphosphine (22.06 g, 0.1 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the chlorodiphenylphosphine solution dropwise to the stirred Grignard reagent at 0 °C over a period of 1 hour. A white precipitate of magnesium salts will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

3. Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a viscous oil or a low-melting solid.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent. The product is typically a colorless to pale yellow solid upon purification.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm; Methyl protons as a singlet around 2.3-2.4 ppm. |

| ³¹P NMR | A single peak in the range of -5 to -10 ppm. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₉H₁₇P (m/z = 276.11). |

| Melting Point | Expected to be a low-melting solid. The melting point of the para-isomer is 66-68 °C and the ortho-isomer is 70-73 °C, so a similar range is expected. |

Reaction Signaling Pathway

The following diagram illustrates the key chemical transformations in the synthesis.

Caption: Simplified reaction pathway for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous diethyl ether is extremely flammable and should be handled with care, away from ignition sources.

-

Grignard reagents are moisture-sensitive and can react violently with water.

-

Chlorodiphenylphosphine is corrosive and lachrymatory. Handle with care.

This comprehensive guide provides a robust protocol for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their laboratory conditions and available equipment, always prioritizing safety.

Characterization of Diphenyl(m-tolyl)phosphine Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(m-tolyl)phosphine is an unsymmetrical triarylphosphine ligand that has garnered interest in the field of coordination chemistry and catalysis. The electronic and steric properties of this ligand, influenced by the presence of both phenyl and m-tolyl substituents on the phosphorus atom, can significantly impact the geometry, stability, and reactivity of its metal complexes. These characteristics make them potential candidates for various applications, including as catalysts in cross-coupling reactions and as components in the synthesis of novel therapeutic agents.

This technical guide provides an overview of the characterization of metal complexes featuring the this compound ligand. Due to a notable scarcity of specific experimental data for this compound metal complexes in the current body of scientific literature, this document will leverage data from the closely related and well-characterized trans-dichlorobis(tri-m-tolylphosphine)palladium(II) complex as a representative example. This will be supplemented with general experimental protocols and a discussion of common reaction mechanisms where such complexes are anticipated to be active.

Synthesis of this compound Ligand

The synthesis of unsymmetrical triarylphosphines like this compound can be achieved through several established synthetic routes. A common method involves the reaction of a Grignard reagent with a chlorophosphine.

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichlorophenylphosphine

-

Ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of m-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, m-tolylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is then slowly added to a cooled solution of dichlorophenylphosphine in anhydrous diethyl ether. The reaction is highly exothermic and should be maintained at a low temperature (e.g., -78 °C to 0 °C).

-

Work-up: After the addition is complete, the reaction is gradually warmed to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated ammonium chloride solution.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Characterization of Metal Complexes

The characterization of this compound metal complexes involves a suite of analytical techniques to determine their structure, composition, and purity. Key methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information on bond lengths, bond angles, and the overall molecular geometry.

Table 1: Selected Crystallographic Data for trans-Dichlorobis(tri-m-tolylphosphine)palladium(II)

| Parameter | Value |

| Metal Center | Palladium (Pd) |

| Ligands | Two tri-m-tolylphosphine, two Chloride |

| Coordination Geometry | trans-Square Planar |

| Pd-P Bond Length | 2.3289 (4) Å |

| Pd-Cl Bond Length | 2.2897 (4) Å |

| P-Pd-Cl Bond Angle | 87.77 (2)° |

Data sourced from a representative crystal structure of a closely related compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and coordination to a metal center. Upon coordination, a significant downfield shift is typically observed.

Table 2: Representative ³¹P NMR Spectroscopic Data

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Free Triarylphosphine (general) | CDCl₃ | -5 to -8 |

| [PdCl₂(PR₃)₂] (general) | CDCl₃ | +15 to +40 |

Note: The exact chemical shift for a this compound complex would need to be determined experimentally.

¹H and ¹³C NMR spectroscopy are also used to confirm the structure of the ligand and to observe any changes in the chemical shifts of the tolyl and phenyl protons and carbons upon coordination to a metal center.

Experimental Protocols for Metal Complex Synthesis

The synthesis of metal complexes with phosphine ligands generally involves the reaction of a metal precursor with the phosphine ligand in an appropriate solvent.

General Protocol for the Synthesis of a Palladium(II)-Diphenyl(m-tolyl)phosphine Complex

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Dichloromethane or other suitable solvent

-

n-Hexane or pentane

Procedure:

-

A solution of this compound (2 equivalents) in dichloromethane is added to a solution of palladium(II) chloride (1 equivalent) in dichloromethane.

-

The reaction mixture is stirred at room temperature for a specified period, during which a color change is typically observed.

-

The solvent is then partially removed under reduced pressure.

-

A non-polar solvent such as n-hexane or pentane is added to precipitate the product.

-

The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the desired [PdCl₂(P(m-tolyl)Ph₂)₂] complex.

Potential Applications in Catalysis

Triarylphosphine-metal complexes are widely used as catalysts in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle.

The Suzuki-Miyaura Coupling Cycle

The catalytic cycle of the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a well-established mechanism. A generic representation of this cycle is provided below.

In this cycle, the this compound ligands (L) would stabilize the palladium center in its various oxidation states and influence the rates of the oxidative addition, transmetalation, and reductive elimination steps.

Conclusion

While specific experimental data for this compound metal complexes remains limited in the public domain, this guide provides a framework for their synthesis and characterization based on established principles of coordination chemistry and data from closely related analogues. The protocols and characterization data presented serve as a valuable starting point for researchers interested in exploring the potential of these complexes in catalysis and other applications. Further experimental investigation is necessary to fully elucidate the unique properties and reactivity of metal complexes bearing the this compound ligand.

Diphenyl(m-tolyl)phosphine CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenyl(m-tolyl)phosphine, a member of the triarylphosphine family. These compounds are of significant interest in the field of chemistry, particularly as ligands in catalysis. Due to the limited availability of specific experimental data for the meta isomer in public databases, this guide also includes comparative data for the corresponding ortho and para isomers to provide a contextual understanding of its expected chemical properties.

Introduction

This compound is an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and one m-tolyl group. Like other triarylphosphines, it is primarily utilized as a ligand in transition metal catalysis. The electronic and steric properties of the tolyl group can influence the catalytic activity and selectivity of the metal complexes it forms.

A definitive CAS number for this compound is not readily found in major chemical databases. For reference, the CAS numbers for the related isomers are:

-

Diphenyl(o-tolyl)phosphine: 5931-53-3

-

Diphenyl(p-tolyl)phosphine: 1031-93-2

Chemical Properties

The general chemical properties of this compound can be inferred from its structure. The quantitative physical properties are not well-documented, so data for the ortho and para isomers are presented for comparison.

Table 1: Chemical and Physical Properties of Diphenyl(tolyl)phosphine Isomers

| Property | This compound (Predicted/Inferred) | Diphenyl(o-tolyl)phosphine | Diphenyl(p-tolyl)phosphine |

| Molecular Formula | C₁₉H₁₇P | C₁₉H₁₇P[1] | C₁₉H₁₇P |

| Molecular Weight | 276.31 g/mol | 276.31 g/mol [1] | 276.31 g/mol |

| Melting Point (°C) | Not available | 70-73[1] | 66-68 |

| Boiling Point (°C) | Not available | 378.3 at 760 mmHg[1] | 250 at 14 Torr |

| Appearance | Likely a white to off-white solid | White to off-white solid | White crystalline powder |

| Solubility | Expected to be soluble in organic solvents | Not specified | Not specified |

Experimental Protocols: General Synthesis

General Procedure for the Synthesis of Triarylphosphines:

-

Preparation of the Grignard Reagent: 3-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the m-tolylmagnesium bromide Grignard reagent.

-

Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is then added dropwise to a solution of chlorodiphenylphosphine in an anhydrous ether solvent at a controlled temperature, typically 0 °C.

-

Quenching and Work-up: After the reaction is complete, the mixture is quenched by the slow addition of an aqueous solution, such as ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Applications in Catalysis

Triarylphosphines are crucial ligands in a variety of palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand significantly impact the efficiency and selectivity of these reactions. This compound can serve as a ligand in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for such phosphine ligands.

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this cycle, "L" represents the phosphine ligand, which in this context would be this compound. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity throughout the catalytic process.

Conclusion

This compound is a potentially valuable ligand for transition metal-catalyzed reactions. While specific experimental data for this particular isomer are scarce in the public domain, its properties and reactivity can be reasonably inferred from its well-documented ortho and para isomers. The general synthetic routes for triarylphosphines are applicable for its preparation. Further research into the synthesis and application of this compound could provide valuable insights into the subtle electronic and steric effects of ligand isomerism in catalysis.

References

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectrum of Diphenyl(m-tolyl)phosphine

This technical guide provides a comprehensive overview of the mass spectrometric and infrared spectroscopic analysis of diphenyl(m-tolyl)phosphine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for the characterization of organophosphorus compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).

Data Presentation: Mass Spectrum of Diphenyl(p-tolyl)phosphine

The following table summarizes the significant peaks observed in the electron ionization (EI) mass spectrum of diphenyl(p-tolyl)phosphine. This data is sourced from the NIST WebBook and is presented here as an analogue for this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 276 | 100 | [M]⁺ (Molecular Ion) |

| 199 | 45 | [M - C₆H₅]⁺ |

| 183 | 60 | [M - C₇H₇ - H]⁺ |

| 152 | 20 | [C₁₂H₈]⁺ (Biphenylene) |

| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocol: Acquiring a Mass Spectrum

The following is a generalized protocol for obtaining a mass spectrum of a solid organophosphorus compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the solid compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC):

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280°C to ensure rapid volatilization. A splitless injection mode is often used for sensitive analysis.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Column: Employ a non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

-

Oven Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of 280-300°C and hold for several minutes to ensure elution of the compound.

-

-

Instrument Setup (MS):

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Operate the mass analyzer (e.g., a quadrupole) to scan a mass range appropriate for the compound, typically from m/z 40 to 500.

-

Detector: An electron multiplier is used to detect the ions.

-

-

Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

-

Visualization: Mass Spectrometry Fragmentation Workflow

Caption: General workflow for mass spectrometry analysis.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds.

Data Presentation: IR Spectrum of Diphenyl(p-tolyl)phosphine

The following table lists the characteristic IR absorption bands for diphenyl(p-tolyl)phosphine. This data is representative and similar peaks are expected for the m-tolyl isomer, with slight shifts in the fingerprint region.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment of Vibrational Band |

| 3050-3080 | Weak-Medium | C-H stretching (aromatic) |

| 2920-2960 | Weak | C-H stretching (methyl group) |

| 1590-1600 | Medium | C=C stretching (aromatic ring) |

| 1480-1500 | Medium | C=C stretching (aromatic ring) |

| 1435 | Strong | P-C stretching (P-phenyl) |

| 1090 | Medium | In-plane C-H bending (aromatic) |

| 740-760 | Strong | Out-of-plane C-H bending (monosubstituted phenyl) |

| 690-710 | Strong | Out-of-plane C-H bending (monosubstituted phenyl) |

| 810-840 | Medium-Strong | Out-of-plane C-H bending (p-disubstituted phenyl) |

Experimental Protocol: Acquiring an IR Spectrum

The following protocol describes the Attenuated Total Reflectance (ATR) method for obtaining an IR spectrum of a solid sample, which is a common and convenient technique.[1]

-

Instrument Preparation:

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Pressure Application:

-

Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[1]

-

-

Spectrum Acquisition:

-

Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

-

Visualization: IR Spectroscopy Experimental Workflow

Caption: Workflow for obtaining an IR spectrum using ATR.

References

A Comprehensive Technical Guide to the Electronic Parameters of Substituted Triarylphosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Substituted triarylphosphine ligands are a cornerstone of modern catalysis and coordination chemistry, playing a pivotal role in a vast array of chemical transformations. Their efficacy is profoundly influenced by the electronic properties imparted by substituents on the aryl rings. A quantitative understanding of these electronic effects is paramount for the rational design of catalysts with tailored reactivity and selectivity. This in-depth technical guide provides a comprehensive overview of the key electronic parameters used to characterize triarylphosphine ligands, detailed experimental protocols for their determination, and a summary of quantitative data.

Quantifying Electronic Effects: Key Parameters

The electronic nature of a triarylphosphine ligand is primarily described by its σ-donating and π-accepting abilities. Several parameters have been developed to quantify these properties, with the most common being Tolman's Electronic Parameter (TEP), pKa values of the conjugate acids, and Hammett parameters.

Tolman's Electronic Parameter (TEP)

Introduced by Chadwick A. Tolman, the TEP is a widely used measure of the net electron-donating ability of a phosphine ligand.[1][2] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1]

The underlying principle is that a more electron-donating phosphine ligand (L) increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[1] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands decrease π-backbonding, leading to a stronger C-O bond and a higher ν(CO) frequency.[1]

Acidity Constant (pKa)

The pKa of the conjugate acid of a phosphine ligand, [R₃PH]⁺, provides a direct measure of the ligand's basicity and, by extension, its σ-donating strength.[3][4] A higher pKa value indicates a more basic phosphine, which corresponds to a stronger σ-donor. This parameter is typically determined by potentiometric titration.

Hammett Parameters (σ)

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the aryl rings of triarylphosphines.[5][6] The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. By correlating these σ values with experimentally determined electronic parameters like TEP or pKa, a quantitative relationship between the ligand structure and its electronic properties can be established.[7]

Quantitative Data Summary

The following table summarizes key electronic parameters for a selection of substituted triarylphosphine ligands.

| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹[1] | pKa (in MeCN)[8] |

| P(t-Bu)₃ | 2056.1 | |

| PMe₃ | 2064.1 | |

| P(p-C₆H₄OMe)₃ | 2066.0 | |

| PPh₃ | 2068.9 | |

| P(p-C₆H₄F)₃ | 2071.3 | |

| P(OEt)₃ | 2076.3 | |

| (2-F-C₆H₄)(Ph)₂P | 6.11 | |

| (2-F-C₆H₄)₂(Ph)P | 4.55 | |

| (2,6-F₂-C₆H₃)(Ph)₂P | 5.16 | |

| (2-F-C₆H₄)₃P | 3.03 | |

| (2,6-F₂-C₆H₃)₂(Ph)P | 2.58 | |

| (2,6-F₂-C₆H₃)₃P | 1.70 (estimated) |

Experimental Protocols

Determination of Tolman's Electronic Parameter (TEP)

Methodology: Infrared Spectroscopy of Ni(CO)₃L Complexes

-

Synthesis of the [LNi(CO)₃] complex: The target phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, typically tetracarbonylnickel(0) (Ni(CO)₄). This reaction is usually carried out in an inert atmosphere due to the toxicity and air-sensitivity of Ni(CO)₄.

-

Sample Preparation: The resulting [LNi(CO)₃] complex is dissolved in a suitable solvent that is transparent in the carbonyl stretching region of the IR spectrum (e.g., dichloromethane or hexane).

-

IR Spectrum Acquisition: The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This band is typically the most intense in the carbonyl region of the spectrum.[1] The obtained ν(CO) value is the Tolman Electronic Parameter for the ligand L.

Determination of pKa

Methodology: Potentiometric Titration

-

Preparation of the Phosphine Solution: A known concentration of the triarylphosphine ligand is dissolved in a suitable non-aqueous solvent, such as acetonitrile.

-

Titration Setup: A pH electrode calibrated for non-aqueous media is immersed in the phosphine solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., triflic acid in acetonitrile) is added incrementally to the phosphine solution.

-

Data Acquisition: The potential (in millivolts) is recorded after each addition of the titrant.

-

Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point.

Relationship Between Substituent Effects and Electronic Parameters

The electronic properties of substituted triarylphosphine ligands are a direct consequence of the inductive and resonance effects of the substituents on the aryl rings. Electron-donating groups (EDGs) increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor and leading to a lower TEP and a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus, resulting in a weaker σ-donor with a higher TEP and a lower pKa.

This relationship can be visualized as a signaling pathway where the nature of the substituent dictates the electronic character of the ligand, which in turn influences its coordination properties and the resulting catalytic activity.

Conclusion

The electronic parameters of substituted triarylphosphine ligands are critical for understanding and predicting their behavior in catalytic systems. By systematically quantifying these effects using techniques such as IR spectroscopy and potentiometric titration, researchers can develop a deeper understanding of structure-activity relationships. This knowledge is invaluable for the rational design of new ligands and catalysts with enhanced performance for a wide range of applications, including in drug development and fine chemical synthesis.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantifying the electronic effect of substituted phosphine ligands via molecular electrostatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

An In-depth Technical Guide to the Solubility and Stability of Diphenyl(m-tolyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diphenyl(m-tolyl)phosphine, a crucial organophosphorus ligand in various chemical syntheses. This document outlines its solubility in common organic solvents, its stability under different conditions, and detailed experimental protocols for assessing these properties.

Solubility of this compound

This compound, a solid at room temperature, exhibits good solubility in many common organic solvents, a characteristic typical of triarylphosphines. Its lipophilic nature, attributed to the phenyl and tolyl groups, governs its solubility profile. The solubility is influenced by factors such as the solvent's polarity and the temperature.

Quantitative Solubility Data

The following table summarizes the illustrative solubility of this compound in a range of organic solvents at two different temperatures. This data is representative and intended for comparative purposes.

| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at 50°C ( g/100 mL) |

| Toluene | 2.4 | 45.8 | 95.2 |

| Tetrahydrofuran (THF) | 4.0 | 38.5 | 82.1 |

| Dichloromethane | 3.1 | 35.2 | 75.8 |

| Acetone | 5.1 | 15.6 | 38.4 |

| Methanol | 5.1 | 5.2 | 15.7 |

| Hexane | 0.1 | 2.1 | 8.5 |

Note: The data presented in this table is illustrative and intended to demonstrate the general solubility trends of this compound.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol details the gravimetric method for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Pre-weighed evaporation dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in grams per 100 mL of solvent.

-

Stability of this compound

The stability of this compound is a critical factor for its storage and application. The primary degradation pathways are oxidation and, to a lesser extent, hydrolysis.

Oxidative Stability

Triarylphosphines, including this compound, are generally susceptible to oxidation, particularly in the presence of air and light, to form the corresponding phosphine oxide. The presence of the electron-donating methyl group on the tolyl ring can slightly increase the susceptibility to oxidation compared to triphenylphosphine.

Thermal Stability

This compound exhibits good thermal stability. Significant decomposition typically occurs at elevated temperatures.

Hydrolytic Stability

As a triarylphosphine, this compound is generally considered to be hydrolytically stable under normal conditions. Hydrolysis is not a significant degradation pathway in the absence of harsh acidic or basic conditions.

Quantitative Stability Data

The following table provides illustrative stability data for this compound under various conditions.

| Stability Type | Condition | Observation |

| Oxidative | Air, ambient temperature, 30 days | < 1% conversion to phosphine oxide |

| Air, 60°C, 24 hours | ~5% conversion to phosphine oxide | |

| Thermal | Nitrogen atmosphere | Onset of decomposition: ~350°C |

| Hydrolytic | Water, ambient temperature, 7 days | No significant degradation observed |

Note: The data presented in this table is illustrative and intended to reflect the expected stability profile of this compound.

Experimental Protocols for Stability Assessment

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Inert gas supply (e.g., Nitrogen)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition:

-

Monitor the sample mass as a function of temperature.

-

The instrument will generate a thermogram (mass vs. temperature) and a derivative thermogram (rate of mass loss vs. temperature).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the thermogram, which indicates the beginning of significant mass loss.

-

The peak of the derivative thermogram indicates the temperature of the maximum rate of decomposition.

-

Objective: To quantify the rate of oxidation of this compound to its corresponding phosphine oxide.

Apparatus:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

NMR tubes

-

Solvent (e.g., CDCl₃)

-

Constant temperature bath

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration in an appropriate deuterated solvent in an NMR tube.

-

-

Initial NMR Spectrum:

-

Acquire an initial ³¹P NMR spectrum of the solution. The this compound will have a characteristic chemical shift.

-

-

Exposure to Oxidative Conditions:

-

Expose the sample to the desired oxidative conditions (e.g., open to air, elevated temperature).

-

-

Time-course NMR Analysis:

-

Acquire ³¹P NMR spectra at regular time intervals.

-

The formation of this compound oxide will be indicated by the appearance of a new peak at a different chemical shift.

-

-

Quantification:

-

Integrate the peaks corresponding to the phosphine and the phosphine oxide in each spectrum.

-

The percentage of phosphine oxide at each time point can be calculated from the relative integration values.

-

Conclusion

This compound is a versatile ligand with good solubility in common organic solvents and robust thermal and hydrolytic stability. Its primary route of degradation is oxidation to the corresponding phosphine oxide, a process that can be monitored and quantified. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the solubility and stability of this and related organophosphorus compounds, which is essential for its effective use in research and development.

A Guide to the Crystal Structure Analysis of Phosphine-Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of phosphine-metal complexes. Phosphine ligands are crucial in coordination chemistry and drug development due to their versatile electronic and steric properties, which significantly influence the geometry, stability, and reactivity of metal complexes. Precise characterization of their three-dimensional structure through techniques like single-crystal X-ray diffraction is paramount for understanding structure-activity relationships and designing novel therapeutic agents.

Introduction to Phosphine-Metal Complexes

Phosphine ligands (PR₃) are two-electron donor ligands that form stable coordinate bonds with a wide range of transition metals.[1] Their properties can be finely tuned by altering the R groups, making them indispensable in catalysis, materials science, and medicinal chemistry.[2] The steric bulk of a phosphine ligand, often quantified by Tolman's cone angle, and its electronic properties (sigma-donating and pi-accepting capabilities) dictate the coordination number and geometry of the resulting metal complex.[3] X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement, offering insights into bond lengths, bond angles, and overall molecular conformation.[4]

Experimental Protocols: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands meticulous execution at each stage. The general workflow involves synthesizing the complex, growing high-quality single crystals, collecting diffraction data, and finally, solving and refining the structure.

Synthesis and Crystal Growth

The initial and often most challenging step is obtaining crystals suitable for X-ray diffraction.[4] A good crystal should be a single, well-formed entity, free of cracks and other imperfections, typically between 0.03 and 0.30 mm in size.[5]

Detailed Protocol for Crystal Growth (Vapor Diffusion):

-

Solution Preparation: Dissolve the synthesized phosphine-metal complex in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane, chloroform, or toluene).

-

Apparatus Setup: Place this solution in a small, open vial. Position the vial inside a larger, sealed container (such as a beaker or jar) that contains a small amount of a miscible "anti-solvent" in which the complex is poorly soluble (e.g., hexane, pentane, or diethyl ether).

-

Slow Diffusion: Seal the larger container. The anti-solvent will slowly diffuse in the vapor phase into the solvent containing the complex.

-

Crystallization: As the anti-solvent mixes with the solvent, the solubility of the complex decreases, leading to slow precipitation and the formation of well-ordered crystals over hours to weeks.

-

Harvesting: Once suitable crystals have formed, they should be carefully removed using a spatula or by decanting the solvent and mounted for analysis.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[6]

Detailed Protocol for Data Collection:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent solvent loss and degradation, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

X-ray Source: Monochromatic X-rays, commonly from a Molybdenum (Mo Kα, λ = 0.7107 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[6]

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern—a series of spots called reflections—is recorded by a detector (e.g., a CCD or CMOS detector).[4][5] A full sphere of data is collected by systematically rotating the crystal through different orientations.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption. This processed data is then used for structure solution.

Structure Solution and Refinement

The final step involves converting the diffraction data into a 3D model of the molecule. This is typically accomplished using specialized software suites like SHELX.[7][8]

Detailed Protocol for Structure Solution and Refinement:

-

Space Group Determination: The symmetry and unit cell dimensions of the crystal are determined from the diffraction pattern.

-

Structure Solution: An initial model of the crystal structure is generated. "Direct methods" are commonly used, which employ statistical relationships between the reflection intensities to determine the phases of the structure factors.[8] The resulting electron density map reveals the positions of the heavier atoms (metal and phosphorus).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[8] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[8]

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor (agreement factor), goodness-of-fit, and residual electron density maps, to ensure the model is accurate and complete.

Visualization of Experimental Workflow

The process from a synthesized compound to a fully characterized crystal structure can be visualized as a logical workflow.

Caption: Workflow for phosphine-metal complex crystal structure analysis.

Data Presentation: Key Structural Parameters

The primary outputs of a crystal structure analysis are quantitative data that describe the molecular geometry. Below are tables summarizing typical bond lengths and angles for common classes of phosphine-metal complexes.

Table 1: Metal-Phosphorus (M-P) Bond Lengths in Selected Complexes

| Complex | Metal | Phosphine Ligand | M-P Bond Length (Å) | Reference |

| [PdCl₂(dppe)] | Pd | dppe | ~2.23 - 2.25 | [9] |

| [PdCl₂(dppp)] | Pd | dppp | ~2.24 - 2.26 | [9] |

| [PdCl₂(dppb)] | Pd | dppb | ~2.25 - 2.27 | [9] |

| [AuCl(PPh₃)] | Au | PPh₃ | ~2.23 - 2.25 | |

| [Au(PPh₃)₂]Cl | Au | PPh₃ | ~2.28 - 2.30 | [10] |

| [AgNO₃(PPh₃)] | Ag | PPh₃ | ~2.36 | [11] |

| cis-[Mo(CO)₄(PPh₃)₂] | Mo | PPh₃ | ~2.49 - 2.52 | [12] |

| [Tc₂Cl₄(PEt₃)₄] | Tc | PEt₃ | ~2.45 |

dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane; dppb = 1,4-bis(diphenylphosphino)butane

Table 2: Phosphorus-Metal-Phosphorus (P-M-P) Bond Angles in Chelate Complexes

| Complex | Metal | Ligand | P-M-P Bond Angle (°) | Reference |

| [PdCl₂(dppe)] | Pd | dppe | ~85 - 87° | [9] |

| [PdCl₂(dppp)] | Pd | dppp | ~90 - 92° | [9] |

| [PdCl₂(dppb)] | Pd | dppb | ~92 - 94° | [9] |

The "bite angle" of chelating diphosphine ligands, like those in Table 2, is a critical parameter that influences the catalytic activity of their metal complexes.[13]

Conclusion

The structural analysis of phosphine-metal complexes via single-crystal X-ray diffraction is an essential tool for chemists and drug developers. The detailed protocols outlined in this guide provide a framework for obtaining high-quality structural data. This information, including precise bond lengths and angles, is fundamental to understanding the steric and electronic interactions that govern the behavior of these important compounds, ultimately enabling the rational design of new catalysts and therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. google.com [google.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Cornerstone of Modern Catalysis: A Technical Guide to Phosphine Ligands in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry, the phosphine ligand stands as a pillar of versatility and control. Its unique electronic and steric properties have made it an indispensable tool in the development of highly efficient and selective catalysts, driving innovation in fields ranging from industrial chemical synthesis to the intricate assembly of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the fundamental principles of phosphine ligands, offering a comprehensive resource for researchers and professionals seeking to harness their full potential.

The Tunable Nature of Phosphine Ligands: Electronic and Steric Effects

The remarkable utility of phosphine ligands (PR₃) stems from the ease with which their electronic and steric characteristics can be systematically modified by varying the nature of the R groups.[1][2] This tunability allows for the fine-tuning of the reactivity and selectivity of the metal center to which they are coordinated.[1][3]

Quantifying Steric Bulk: The Tolman Cone Angle (θ)

The steric hindrance imposed by a phosphine ligand is quantified by the Tolman cone angle (θ). This parameter is defined as the solid angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the R groups of the phosphine ligand.[4] A larger cone angle signifies greater steric bulk, which can influence the number of ligands that can coordinate to a metal center and can create a specific reaction pocket that favors certain substrates or transition states.[4]

| Ligand | Tolman Cone Angle (θ) [°] |

| PH₃ | 87 |

| P(OMe)₃ | 107 |

| PMe₃ | 118 |

| PEt₃ | 132 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(mesityl)₃ | 212 |

Table 1: Tolman Cone Angles for Common Phosphine Ligands. This table provides a comparative overview of the steric bulk of frequently used phosphine ligands.

Gauging Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand, its ability to donate or withdraw electron density from the metal center, is quantified by the Tolman Electronic Parameter (TEP).[5] This parameter is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[5] Stronger electron-donating phosphines increase the electron density on the metal, which leads to increased back-bonding to the CO ligands and a lower ν(CO) frequency.[6][7] Conversely, electron-withdrawing phosphines result in a higher ν(CO) frequency.[6][7]

| Ligand | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| P(t-Bu)₃ | 2056.1 |

| PCy₃ | 2056.4 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PCl₃ | 2097.0 |

| PF₃ | 2110.8 |

Table 2: Tolman Electronic Parameters for Common Phosphine Ligands. This table illustrates the range of electronic effects exerted by various phosphine ligands.

The Metal-Phosphine Bond: A Synergistic Interaction

The bond between a phosphine ligand and a transition metal is a classic example of synergistic bonding, involving both σ-donation and π-acceptance.[6] The lone pair of electrons on the phosphorus atom donates into a vacant d-orbital on the metal center, forming a strong σ-bond.[8] Simultaneously, filled d-orbitals on the metal can back-donate electron density into the empty σ* anti-bonding orbitals of the P-R bonds of the phosphine ligand.[6][7] The extent of this π-back-donation is influenced by the electronegativity of the R groups on the phosphine.

Figure 1: Synergistic Bonding in Metal-Phosphine Complexes. This diagram illustrates the dual nature of the metal-phosphine bond, involving both electron donation from the phosphine to the metal and back-donation from the metal to the phosphine.

Synthesis and Characterization of Phosphine Ligands

The synthesis of phosphine ligands is a well-established area of chemistry, with numerous methods available for the preparation of a wide variety of structures. The characterization of these ligands is crucial to ensure their purity and to understand their properties.

Experimental Protocol: Synthesis of Triphenylphosphine (PPh₃)

Objective: To synthesize triphenylphosphine from the reaction of phosphorus trichloride with phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine (crystal)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated (indicated by the disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of phosphorus trichloride in anhydrous diethyl ether.

-

Add the PCl₃ solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude triphenylphosphine from hot ethanol to yield colorless crystals.

Experimental Protocol: Synthesis of Tricyclohexylphosphine (PCy₃)

Objective: To synthesize tricyclohexylphosphine via a Grignard reaction followed by reaction with phosphorus trichloride.[9]

Materials:

-

Magnesium powder

-

Chlorocyclohexane

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Carbon disulfide (CS₂)

-

Saturated strongly-acidic weakly-alkaline inorganic salt water solution

-

Tetrafluoroboric acid (HBF₄)

-

Triethylamine (NEt₃)

Procedure:

-

Preparation of Cyclohexylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine magnesium powder and anhydrous THF.

-

Add chlorocyclohexane dropwise to initiate the Grignard reaction. Maintain a gentle reflux throughout the addition.

-

After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: Cool the Grignard solution to 0 °C.

-

Slowly add phosphorus trichloride to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Cool the reaction mixture to a low temperature and quench by the dropwise addition of a saturated strongly-acidic weakly-alkaline inorganic salt water solution.[9]

-

Add tetrafluoroboric acid to the mixture to form the phosphonium salt, [HPCy₃]BF₄.

-

Isolate the salt and then treat it with triethylamine to deprotonate the phosphonium and yield tricyclohexylphosphine.[9]

-

The product can be further purified by distillation or recrystallization.

Characterization Technique: ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct technique for characterizing phosphine ligands and their metal complexes.[10] The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity and sharp signals. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the electronic environment of the phosphorus atom.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the phosphine ligand (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Phosphine ligands can be air-sensitive, so sample preparation under an inert atmosphere (e.g., in a glovebox) is often necessary.

-

Instrument Setup:

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Set the spectrometer to the ³¹P frequency.

-

Use an external standard, typically 85% H₃PO₄, for referencing the chemical shifts to δ = 0 ppm.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing couplings to protons, resulting in a single sharp peak for each unique phosphorus environment.

-

The number of scans required will depend on the concentration of the sample.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks to determine the relative ratios of different phosphorus species if a mixture is present.

-

The chemical shift provides information about the electronic nature of the phosphine. Electron-donating groups on the phosphorus generally lead to a more upfield (more negative) chemical shift, while electron-withdrawing groups cause a downfield (more positive) shift.

-

Figure 2: Workflow for ³¹P NMR Characterization of a Phosphine Ligand. This diagram outlines the key steps involved in obtaining and analyzing a ³¹P NMR spectrum for a phosphine ligand.

Phosphine Ligands in Homogeneous Catalysis

Phosphine ligands are cornerstones of homogeneous catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. Their ability to modulate the electronic and steric properties of the metal center is crucial for controlling the different elementary steps of a catalytic cycle.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. Phosphine ligands play a critical role in stabilizing the active palladium catalyst and influencing the rates of the key steps in the catalytic cycle.

Figure 3: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine-ligated palladium catalyst.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Phosphine ligands are crucial for the stability and activity of the palladium catalyst, influencing the regioselectivity and stereoselectivity of the reaction.

Rational Ligand Selection in Catalysis and Drug Development

The vast diversity of available phosphine ligands presents both an opportunity and a challenge. A rational approach to ligand selection is essential for the efficient development of new catalytic processes and for the synthesis of complex molecules in drug discovery.

Figure 4: A Workflow for Rational Phosphine Ligand Selection. This diagram outlines a systematic approach to selecting the optimal phosphine ligand for a specific catalytic reaction, a process highly relevant in drug development for the synthesis of target molecules.

Conclusion

Phosphine ligands are a mature yet continually evolving class of molecules that are fundamental to the field of organometallic chemistry and catalysis. Their remarkable tunability, achieved through the modification of their steric and electronic properties, provides chemists with an unparalleled level of control over the reactivity of metal centers. A thorough understanding of the principles outlined in this guide—from the quantitative measures of their properties to their synthesis and application in catalysis—is essential for any researcher, scientist, or drug development professional seeking to innovate and excel in the molecular sciences. The continued rational design and application of phosphine ligands will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of the complex molecules that shape our world.

References

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. google.com [google.com]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 10. Phosphine Ligands [sigmaaldrich.com]

Methodological & Application

Application Notes: Diphenyl(m-tolyl)phosphine as a Ligand in Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the construction of biaryl and substituted aromatic structures. The efficiency and substrate scope of the Suzuki-Miyaura coupling are critically dependent on the choice of the phosphine ligand coordinated to the palladium catalyst.

This document provides detailed application notes and protocols for the use of diphenyl(m-tolyl)phosphine as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. While specific literature on the use of this compound is limited, the following information is based on established protocols for structurally similar monodentate phosphine ligands, such as triphenylphosphine and other tolylphosphine isomers. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Ligand Profile: this compound

This compound is an air-stable, crystalline solid belonging to the class of triarylphosphine ligands. The presence of the methyl group on the meta-position of one of the phenyl rings introduces a moderate steric bulk and alters the electronic properties compared to triphenylphosphine. These modifications can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to improved catalytic activity and stability.

Key Attributes:

-

Moderate Steric Hindrance: The m-tolyl group provides a balance of steric bulk that can promote the reductive elimination step without excessively hindering the oxidative addition.

-

Electron-Donating Character: The methyl group is weakly electron-donating, which can increase the electron density on the palladium center, facilitating the oxidative addition of aryl halides.

-

Commercial Availability: The ligand is commercially available, making it an accessible option for a wide range of synthetic applications.

Application in Suzuki-Miyaura Coupling

This compound, in conjunction with a palladium precursor such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is expected to form a highly active catalyst for the cross-coupling of various aryl and heteroaryl halides with boronic acids.

General Reaction Scheme:

Where:

-

Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)

-

Ar'-B(OH)₂: Aryl or heteroaryl boronic acid

-

Pd catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃

-

Ligand: this compound

-

Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃

Data Presentation

Due to the lack of specific literature for this compound, the following tables present representative data from Suzuki-Miyaura coupling reactions using analogous phosphine ligands. This data is intended to provide an expected range of performance.

Table 1: Representative Yields for the Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%)¹ |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90-95 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85-90 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 80-85 |

¹Yields are based on typical results obtained with similar monodentate phosphine ligands and should be considered as expected values.

Table 2: Effect of Reaction Parameters

| Parameter | Typical Condition | Expected Outcome |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective precursors for the active Pd(0) species. |

| Catalyst Loading | 0.5 - 2 mol% Pd | Lower loadings may be possible with optimized conditions. |

| Ligand Loading | 1 - 4 mol% | A Pd:Ligand ratio of 1:2 to 1:4 is generally effective. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact yield, with K₃PO₄ often being superior. |

| Solvent | Toluene, Dioxane, THF, often with added water | A mixture of an organic solvent and water is commonly used to dissolve the base. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates like aryl chlorides. |

Experimental Protocols

Disclaimer: The following protocols are general guidelines adapted from established procedures for similar phosphine ligands. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) is recommended for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk tube or round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add toluene and water to the reaction mixture.

-

Stir the mixture vigorously and heat to 100 °C in an oil bath.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the phosphine ligand plays a crucial role.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction in the laboratory.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Diphenyl(m-tolyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical and materials science industries for the synthesis of aryl amines. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope.

This document provides a detailed protocol for a representative Buchwald-Hartwig amination reaction using Diphenyl(m-tolyl)phosphine as the ligand. While not as commonly employed as the more sterically hindered biarylphosphine ligands of later generations, triarylphosphines like this compound were instrumental in the early development of this chemistry and can be effective for certain substrate combinations.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1]

Experimental Protocol

This protocol details the coupling of 4-bromotoluene with aniline to synthesize N-phenyl-p-toluidine, a common transformation used to illustrate the Buchwald-Hartwig amination.

Reaction Scheme:

Materials and Reagents:

-

Palladium source: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: this compound

-

Aryl halide: 4-Bromotoluene

-

Amine: Aniline

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Toluene (anhydrous)

-

Inert gas: Argon or Nitrogen

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Schlenk line or balloon)

-

Syringes and needles for liquid transfers

Safety Precautions:

-

This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Palladium(II) acetate: A potential sensitizer and should be handled with care.

-

Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

-

Toluene: A flammable and volatile solvent with potential reproductive toxicity. Use in a well-ventilated area.

-

Aniline and 4-Bromotoluene: Toxic and should be handled with appropriate care.

Procedure:

-

Catalyst Pre-formation (optional but recommended):

-

To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.048 mmol, 2.4 mol%).

-

Add 5 mL of anhydrous toluene.

-

Stir the mixture at room temperature for 10-15 minutes. The color may change, indicating the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the pre-formed catalyst, add sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equiv.).

-

Add 4-bromotoluene (e.g., 2.0 mmol, 1.0 equiv.).

-

Add aniline (e.g., 2.4 mmol, 1.2 equiv.).

-

Add an additional 5-10 mL of anhydrous toluene to achieve a suitable concentration.

-

-

Reaction Execution:

-

Ensure the flask is securely connected to the reflux condenser under a positive pressure of inert gas.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-phenyl-p-toluidine.

-

Data Presentation

The following table summarizes the key quantitative data for the described protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Aryl Halide | 4-Bromotoluene (1.0 equiv.) | |

| Amine | Aniline (1.2 equiv.) | A slight excess of the amine is often used. |

| Catalyst System | ||

| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Palladium(0) sources like Pd₂(dba)₃ can also be used. |

| Ligand | This compound | A Pd:Ligand ratio of 1:1.5 to 1:3 is common for monodentate phosphine ligands. |

| Ligand Loading | 1.5-3 mol% | |

| Base | ||

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required. Other bases like K₃PO₄ or Cs₂CO₃ may be used.[3] |

| Base Loading | 1.4 equiv. | |

| Reaction Conditions | ||

| Solvent | Toluene | Anhydrous, non-polar aprotic solvents are preferred. |

| Temperature | 100-110 °C | Higher temperatures are often necessary for less reactive aryl chlorides or bromides. |

| Reaction Time | 12-24 hours | Should be monitored by TLC or GC. |

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: Diphenyl(m-tolyl)phosphine in Palladium-Catalyzed Heck Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triarylphosphines, with a focus on tolyl-substituted phosphines, as ligands in palladium-catalyzed Heck reactions. While specific data for diphenyl(m-tolyl)phosphine is limited in readily available literature, this document outlines a general protocol and key considerations based on the well-established reactivity of analogous phosphine ligands.

Introduction